REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][N:16]=2)[C:10](OC)=[O:11])[S:5][CH:6]=1.[BH4-].[Na+]>CO>[CH3:1][C:2]1[N:3]=[C:4]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:14]=[CH:15][N:16]=2)[S:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
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2.4 g
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Type
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reactant
|
Smiles
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CC=1N=C(SC1)C=1C=C(C(=O)OC)C=CN1
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Name
|
|
Quantity
|
775 mg
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at rt, under nitrogen, for 17 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentration to dryness under reduced pressure
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Type
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ADDITION
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Details
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the resulting residue was treated with water
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Type
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EXTRACTION
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Details
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extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried over anh. MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification by FC (DCM/MeOH=20/1)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C1=NC=CC(=C1)CO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |